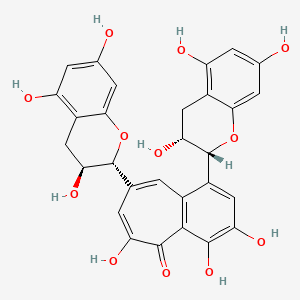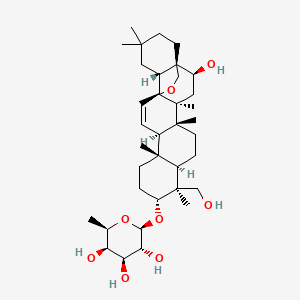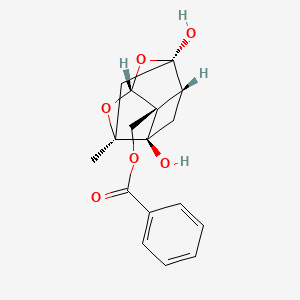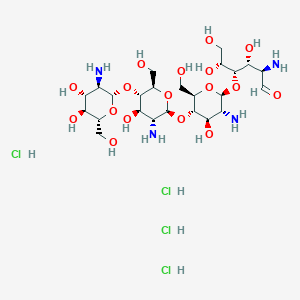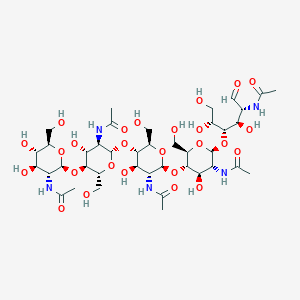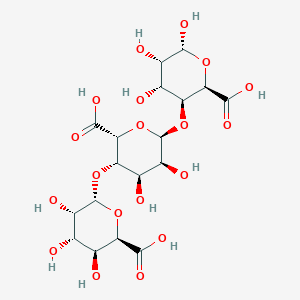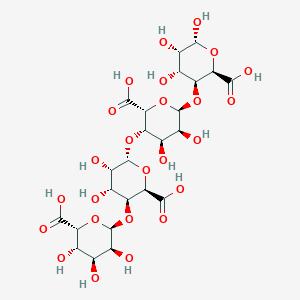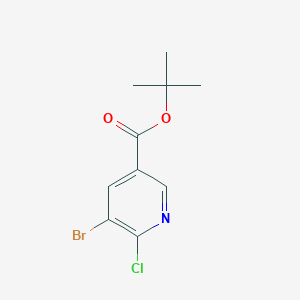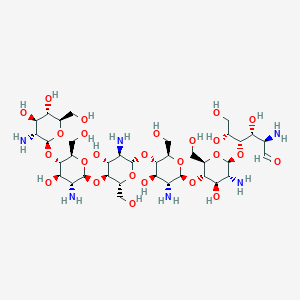
Chitohexaose hexahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chitohexaose hexahydrochloride is a chitosan oligosaccharide derivative, specifically a hexamer of chitosan. It is known for its anti-inflammatory properties and its ability to bind to Toll-like receptor 4 (TLR4), inhibiting lipopolysaccharide (LPS)-induced inflammation . The compound has a molecular formula of C36H68N6O25·6HCl and a molecular weight of 1203.73 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Chitohexaose hexahydrochloride can be synthesized through the hydrolysis of chitosan using chitosanase enzymes. One such enzyme, Le Cho1 from Lentinula edodes, has been shown to effectively hydrolyze chitosan into chitooligosaccharides, including chitohexaose . The hydrolysis reaction typically occurs at a pH of 3.0 and a temperature of 50°C, with the enzyme exhibiting maximal activity towards chitosan with a high degree of deacetylation .
Industrial Production Methods
Industrial production of this compound involves the enzymatic hydrolysis of chitosan, followed by purification processes to isolate the desired oligosaccharide. The use of recombinant chitosanases expressed in Escherichia coli has been explored to enhance the efficiency and yield of the hydrolysis process .
化学反应分析
Types of Reactions
Chitohexaose hexahydrochloride primarily undergoes hydrolysis reactions due to its oligosaccharide nature. It can also participate in oxidation and reduction reactions, as well as substitution reactions involving its amino and hydroxyl groups .
Common Reagents and Conditions
Hydrolysis: Chitosanase enzymes, acidic conditions (pH 3.0), temperature (50°C)
Oxidation: Oxidizing agents such as hydrogen peroxide
Reduction: Reducing agents like sodium borohydride
Substitution: Reagents like acetic anhydride for acetylation reactions
Major Products
The major products formed from these reactions include various chitooligosaccharides, such as chitopentaose and chitoheptaose, depending on the degree of polymerization .
科学研究应用
Chitohexaose hexahydrochloride has a wide range of applications in scientific research:
作用机制
Chitohexaose hexahydrochloride exerts its effects by binding to the active sites of TLR4, thereby inhibiting the classical activation pathway induced by LPS. This binding leads to the activation of an alternate pathway in macrophages, resulting in the upregulation of anti-inflammatory cytokines such as IL-10 and the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 . This mechanism helps in reducing inflammation and protecting against endotoxemia .
相似化合物的比较
Similar Compounds
- Chitopentaose hydrochloride
- Chitoheptaose hydrochloride
- Chitotetraose hydrochloride
Uniqueness
Chitohexaose hexahydrochloride is unique due to its specific binding affinity to TLR4 and its ability to modulate immune responses through the alternate activation pathway. This property distinguishes it from other chitooligosaccharides, which may not exhibit the same level of immunomodulatory activity .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N6O25/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32/h1,8-36,44-57H,2-7,37-42H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGKFPLIUTTYHS-ZTVXPPBPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68N6O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
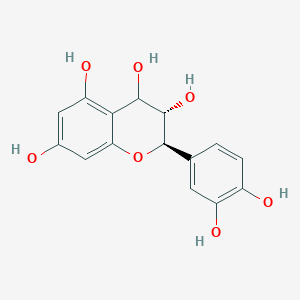
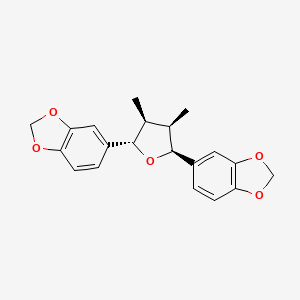
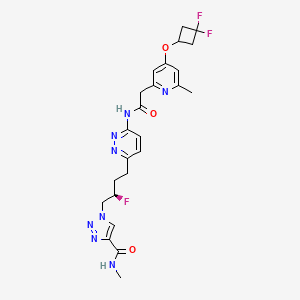
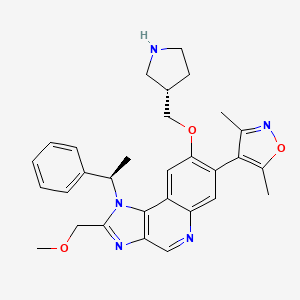
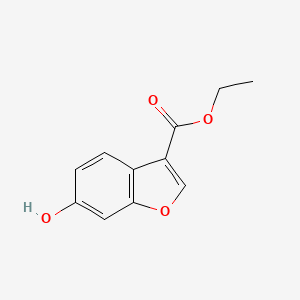
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)
